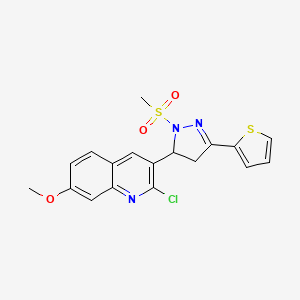![molecular formula C17H20N4O3S B2416084 N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide CAS No. 899741-50-5](/img/structure/B2416084.png)
N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide involve various chemical reactions aiming to modify their structure for enhanced biological activities. Hassan, Hafez, and Osman (2014) discuss the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent conversion to pyrazolo[1,5-a]pyrimidine derivatives, which were then evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan et al., 2014).
Biological Activities
The biological activities of these compounds span various domains, including anticancer, antimicrobial, and enzyme inhibition properties:
- Cytotoxicity : The cytotoxic effects of these compounds have been explored, with studies highlighting their potential in inhibiting cancer cell growth. For example, the aforementioned study by Hassan et al. (2014) evaluated the cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives against EAC cells.
- Antimicrobial Activity : Some derivatives have been synthesized and assessed for their antimicrobial activities. Helal et al. (2013) synthesized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, finding that many exhibited significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Fluconazole (M. Helal et al., 2013).
- Enzyme Inhibition : The inhibition of enzymes such as carbonic anhydrases has been a focus, with compounds showing inhibitory effects on carbonic anhydrase isoenzymes, offering potential for therapeutic applications (K. Kucukoglu et al., 2016).
Propiedades
IUPAC Name |
N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-3-8-18-16(22)17(23)19-15-13-9-25-10-14(13)20-21(15)11-4-6-12(24-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILGYPAHRAYXSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2416002.png)
![2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2416003.png)
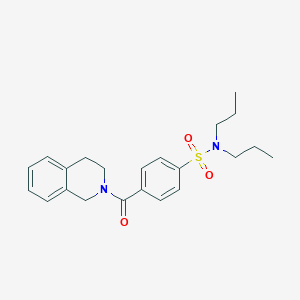
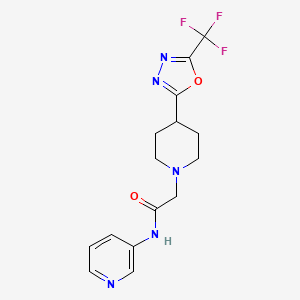
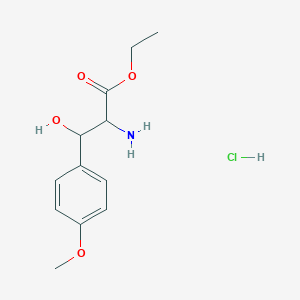
![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B2416009.png)
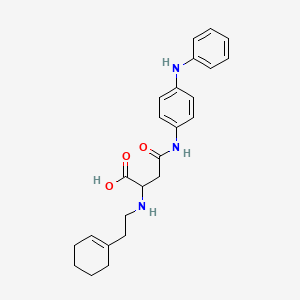
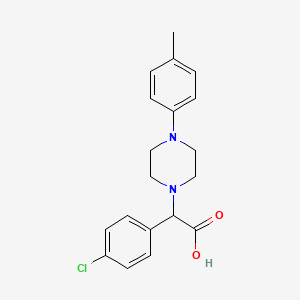
![3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416016.png)
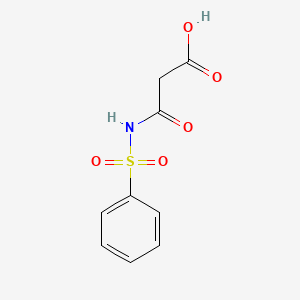
![1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2416021.png)
![Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate](/img/structure/B2416022.png)
![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2416023.png)
